(Butan-2-yl)(chloro)diphenylsilane is an organosilicon compound characterized by a silicon atom bonded to two phenyl groups, a butan-2-yl group, and a chlorine atom. Its molecular formula is , and it has a molecular weight of approximately . This compound is classified under organosilicon compounds due to the presence of silicon in its structure, which significantly influences its chemical properties and reactivity.
The synthesis of (Butan-2-yl)(chloro)diphenylsilane typically involves the reaction of diphenylsilane with butan-2-yl chloride in the presence of a suitable catalyst. The general reaction can be represented as follows:
The molecular structure of (Butan-2-yl)(chloro)diphenylsilane features a silicon atom bonded to two phenyl groups and a butan-2-yl group, with a chlorine substituent. The structural representation can be expressed using various notations:
InChI=1S/C16H19ClSi/c1-3-14(2)18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3
CCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Property | Value |
---|---|
CAS Number | 66740-10-1 |
Molecular Formula | C16H19ClSi |
Molecular Weight | 274.86 g/mol |
(Butan-2-yl)(chloro)diphenylsilane can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (Butan-2-yl)(chloro)diphenylsilane involves the formation of stable bonds with various nucleophiles due to the electrophilic nature of the silicon atom. The presence of the chlorine atom enhances its reactivity, allowing for diverse pathways leading to new chemical entities depending on the substituents and reaction conditions employed.
(Butan-2-yl)(chloro)diphenylsilane is typically a colorless liquid at room temperature. Its physical properties include:
The chemical properties are characterized by its reactivity profile, particularly its ability to participate in substitution, oxidation, and reduction reactions as detailed previously.
(Butan-2-yl)(chloro)diphenylsilane has several significant applications in scientific research:
This comprehensive analysis highlights the significance of (Butan-2-yl)(chloro)diphenylsilane in various fields, emphasizing its versatile synthetic routes, structural characteristics, and potential applications across scientific disciplines.
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 2624-63-7
CAS No.: 10305-76-7